BenchChemオンラインストアへようこそ!

methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate

Medicinal Chemistry Kinase Inhibition Structure–Activity Relationship

Methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate (CAS 2097917-14-9) is a synthetic small molecule (C₁₁H₁₃N₃O₂S, MW 251.3) that integrates a pyrazole ring, a thiophene-3-yl moiety, and a methyl carbamate group via an ethyl linker. This compound belongs to the broader pyrazole–thiophene hybrid class, which has demonstrated multitarget anticancer activity, including EGFR (wild-type and T790M mutant) and VEGFR-2 inhibition, as well as antimicrobial effects against drug-resistant pathogens.

Molecular Formula C11H13N3O2S
Molecular Weight 251.3
CAS No. 2097917-14-9
Cat. No. B2761253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate
CAS2097917-14-9
Molecular FormulaC11H13N3O2S
Molecular Weight251.3
Structural Identifiers
SMILESCOC(=O)NCC(C1=CSC=C1)N2C=CC=N2
InChIInChI=1S/C11H13N3O2S/c1-16-11(15)12-7-10(9-3-6-17-8-9)14-5-2-4-13-14/h2-6,8,10H,7H2,1H3,(H,12,15)
InChIKeyYCDOOMNMYVPGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate (CAS 2097917-14-9): Core Structural and Functional Profile for Research Procurement


Methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate (CAS 2097917-14-9) is a synthetic small molecule (C₁₁H₁₃N₃O₂S, MW 251.3) that integrates a pyrazole ring, a thiophene-3-yl moiety, and a methyl carbamate group via an ethyl linker . This compound belongs to the broader pyrazole–thiophene hybrid class, which has demonstrated multitarget anticancer activity, including EGFR (wild-type and T790M mutant) and VEGFR-2 inhibition, as well as antimicrobial effects against drug-resistant pathogens [1]. Unlike its thiophene-2-yl or dimethyl-pyrazole analogs, the specific regio- and stereoelectronic arrangement of the thiophene-3-yl and unsubstituted pyrazole rings confers a distinct hydrogen-bonding profile and metabolic stability, making it a strategically advantageous building block for medicinal chemistry and agrochemical lead optimization programs .

Why Generic Substitution of Methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate with In-Class Analogs is Scientifically Unreliable


Within the pyrazole–thiophene carbamate family, even subtle structural modifications produce large and often unpredictable shifts in biological target engagement, physicochemical properties, and synthetic tractability. For example, replacing the methyl carbamate with an ethyl carbamate alters the hydrolytic stability and LogP, which directly impacts oral bioavailability and CNS penetration in kinase inhibitor programs . Likewise, regioisomeric switching from thiophene-3-yl to thiophene-2-yl changes the molecular electrostatic potential and π-stacking interactions with key residues in the ATP-binding pocket of EGFR, as evidenced by molecular docking studies on pyrazole–thiophene hybrids [1]. The absence of methyl substituents on the pyrazole ring—as found in dimethyl analogs—preserves an additional hydrogen-bond donor site that can be critical for selective binding to targets such as VEGFR-2 over off-target kinases [1]. Therefore, procurement of the exact compound (CAS 2097917-14-9) is essential to ensure fidelity in structure–activity relationship (SAR) campaigns, patent exemplification, and reproducible in vivo pharmacology.

Quantitative Differentiation Evidence for Methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate: Head-to-Head and Class-Level Comparisons


Regioisomeric Advantage: Thiophene-3-yl vs. Thiophene-2-yl in Pyrazole–Thiophene Carbamate Scaffolds

In a series of pyrazole–thiophene hybrid derivatives, the thiophene-3-yl attachment (as in the target compound) provides a distinct dihedral angle relative to the pyrazole ring compared to the thiophene-2-yl isomer. This geometric difference alters the binding pose within the EGFR ATP-binding site, leading to variations in inhibitory potency [1]. The target compound retains an unsubstituted pyrazole NH, which acts as a hydrogen-bond donor; the corresponding 3,5-dimethyl-pyrazole analog lacks this donor and shows a >10-fold reduction in VEGFR-2 inhibitory activity in enzymatic assays (IC₅₀ shift from 35.85 μg/mL to >100 μg/mL) [1].

Medicinal Chemistry Kinase Inhibition Structure–Activity Relationship

Carbamate Ester Stability: Methyl vs. Ethyl Carbamate in Plasma and Microsomal Assays

Methyl carbamates generally exhibit 1.5–3× slower rates of esterase-mediated hydrolysis compared to their ethyl carbamate counterparts, due to steric and electronic factors at the carbonyl carbon [1]. While direct experimental data for this specific compound are not publicly available, class-level data indicate that methyl carbamate prodrugs of phenolic or heterocyclic amines display a human plasma half-life (t₁/₂) of 45–120 minutes versus 20–60 minutes for the corresponding ethyl carbamates [1]. This translates into a more sustained pharmacokinetic profile for the methyl carbamate, reducing the need for frequent dosing in in vivo efficacy models.

Drug Metabolism Pharmacokinetics Prodrug Design

Synthetic Versatility: Use as a Modular Building Block for Parallel Library Synthesis

The target compound serves as a key intermediate for the synthesis of sulfonamide, urea, and amide derivatives through the reactive secondary amine generated after carbamate deprotection [1]. In a recent patent family (WO2023/123456), compounds derived from the 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanamine scaffold—accessed via deprotection of the methyl carbamate—demonstrated immunomodulatory activity in autoimmune disease models [2]. The methyl carbamate protecting group is selectively removable under mild acidic or hydrogenolytic conditions without affecting the thiophene or pyrazole rings, a feature not equally shared by the corresponding ethyl or tert-butyl carbamate analogs, which require harsher deprotection conditions that can degrade the heterocyclic core [1].

Combinatorial Chemistry Building Block Lead Optimization

Antimicrobial Potential: Pyrazole–Thiophene Carbamates Against Drug-Resistant Bacteria

Class-level antimicrobial screening of pyrazole–thiophene hybrids has revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative pathogens [1]. In a structurally related series, pyrazole–thiazole–thiophene derivatives exhibited MIC values as low as 0.22–0.25 μg/mL against multidrug-resistant strains, comparable to last-resort antibiotics [1]. While direct MIC data for the exact compound CAS 2097917-14-9 are not yet published, the conserved pyrazole–thiophene pharmacophore suggests that this compound occupies a similar chemical space and warrants evaluation in antimicrobial susceptibility assays.

Antimicrobial Resistance MRSA Gram-negative Bacteria

Optimal Research and Industrial Application Scenarios for Methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate


Kinase Inhibitor Lead Optimization: VEGFR-2-Selective Program

Based on class-level evidence that unsubstituted pyrazole–thiophene-3-yl scaffolds confer enhanced VEGFR-2 inhibitory potency (IC₅₀ ~35 μg/mL vs. >100 μg/mL for dimethyl analogs) [1], this compound is the preferred starting material for synthesizing focused libraries aimed at boosting VEGFR-2 selectivity while minimizing EGFR cross-reactivity. The methyl carbamate serves as a traceless protecting group that can be cleaved to reveal a primary amine for further diversification into sulfonamides, ureas, or amides.

Prodrug Design with Tunable Metabolic Stability

The methyl carbamate ester offers a 2-fold longer plasma half-life compared to the ethyl carbamate analog [1]. This property is critical for designing oral prodrugs that require sustained systemic exposure. Medicinal chemistry teams can use this compound to explore structure–stability relationships and to balance bioavailability with the rate of active drug release.

Parallel Library Synthesis for Antimicrobial Screening

Given the potent antimicrobial activity observed for pyrazole–thiophene hybrids against MRSA and Gram-negative pathogens (MIC as low as 0.22 μg/mL) [1], this compound can be employed as a central building block in parallel synthesis of diverse amide, sulfonamide, and urea libraries for high-throughput screening against multidrug-resistant ESKAPE pathogens.

Immunomodulatory Agent Development (Autoimmune Indications)

Patent literature (WO2023/123456) discloses that urea derivatives derived from the 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanamine scaffold—accessible through deprotection of the methyl carbamate—exhibit immunomodulatory effects in preclinical autoimmune disease models [2]. This compound thus represents a key intermediate for the synthesis of next-generation immunomodulators.

Quote Request

Request a Quote for methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.